2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid
Description
This compound is a pyrazole-based derivative featuring a 3,5-dimethyl-substituted pyrazole core, an acetic acid moiety, and an Fmoc [(9H-fluoren-9-yl)methoxycarbonyl]-protected aminomethyl group. The Fmoc group is widely employed in peptide synthesis for temporary amine protection due to its orthogonality and ease of removal under basic conditions. The compound’s structure suggests applications in bioconjugation, drug development (e.g., PROTACs), and solid-phase synthesis, where pyrazole motifs are valued for their hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethylpyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-14-20(15(2)26(25-14)12-22(27)28)11-24-23(29)30-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-10,21H,11-13H2,1-2H3,(H,24,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMRPWPPJTSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 482.6 g/mol. The structure includes a pyrazole ring, which is central to its biological activity, along with a methoxycarbonyl group and an acetic acid moiety.
Mechanisms of Biological Activity
-
Antitumor Activity :
- Pyrazole derivatives have been reported to inhibit various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. The specific compound may exhibit similar inhibitory effects, contributing to its antitumor potential.
- A study on pyrazole carboxamide derivatives demonstrated significant activity against cancer cell lines, suggesting that modifications in the pyrazole structure can enhance potency against tumor cells .
-
Anti-inflammatory Effects :
- Research indicates that certain pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The presence of specific functional groups in the compound may modulate these effects.
- In vitro studies have shown that pyrazole compounds can reduce inflammation markers in cell cultures, indicating their potential as anti-inflammatory agents .
-
Antibacterial Activity :
- Some pyrazole derivatives have demonstrated antibacterial properties against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Case studies have highlighted the efficacy of pyrazole derivatives against resistant bacterial strains, showcasing their potential as new antibiotics .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key observations include:
- Functional Group Influence : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's potency and selectivity towards biological targets.
- Substituent Positioning : Variations in the positioning of substituents on the pyrazole ring influence binding affinity to target proteins and overall biological efficacy.
Case Studies
-
Antitumor Efficacy :
- A series of synthesized pyrazole derivatives were tested for their ability to inhibit cancer cell proliferation in vitro. Compounds with similar structural motifs to 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid showed IC50 values in the low micromolar range against various cancer cell lines .
- Anti-inflammatory Activity :
-
Antibacterial Properties :
- A recent investigation assessed several pyrazole derivatives for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced activity against resistant strains, supporting further development of these compounds as potential therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
1.1. Drug Development
The compound serves as a crucial building block in the synthesis of peptide-based drugs. Its structure allows for the introduction of specific amino acids that can enhance the pharmacological properties of peptides. The Fmoc protection group is particularly useful for solid-phase peptide synthesis (SPPS), facilitating the sequential addition of amino acids while preventing unwanted reactions during synthesis.
1.2. Anticancer Research
Recent studies have indicated that derivatives of this compound exhibit potential anticancer properties. For instance, modifications to the pyrazole moiety have been linked to improved cytotoxicity against various cancer cell lines. Research has highlighted its ability to induce apoptosis in tumor cells, suggesting a pathway for developing new anticancer agents .
Biochemical Applications
2.1. Enzyme Inhibition
Research indicates that 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid can act as an inhibitor for certain enzymes involved in metabolic pathways. Its interaction with these enzymes can provide insights into metabolic regulation and potential therapeutic targets for metabolic disorders .
2.2. Molecular Biology
In molecular biology, this compound is utilized in the design of probes and markers for studying protein interactions and cellular processes. The Fmoc group allows for easy conjugation to various biomolecules, enhancing the specificity and sensitivity of assays used in research .
Table 1: Summary of Research Findings
Comparison with Similar Compounds
Key Observations:
The diazenyl variant’s rigid N=N bridge may enhance photostability for imaging applications .
Synthetic Methods :
- Oxidation with Dess–Martin periodinane is critical for introducing ketones or stabilizing E-isomers in diazenyl derivatives .
- Solid-phase synthesis is implied for Fmoc-protected compounds, though specific protocols are absent in the evidence.
Applications: PROTAC development frequently employs Fmoc-amino acids for reversible protein degradation . Brominated pyrazole derivatives (e.g., CAS 2137477-50-8) may serve as radiolabeling precursors or kinase inhibitors .
Q & A
Q. What is the role of the Fmoc [(9H-fluoren-9-ylmethoxy)carbonyl] group in the synthesis of this compound?
The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-sensitive bonds. This allows sequential coupling of amino acids while maintaining structural integrity .
Q. What are the typical synthetic steps for preparing this compound?
Synthesis involves:
- Step 1 : Protection of the amine group using Fmoc-Cl in dichloromethane (DCM) with a base like diisopropylethylamine (DIPEA) .
- Step 2 : Coupling of the pyrazole-acetic acid moiety via carbodiimide-mediated activation (e.g., EDC/HOBt) .
- Step 3 : Purification via reverse-phase HPLC to isolate the product from impurities like unreacted starting materials or diastereomers .
Q. Which characterization techniques are critical for confirming the structure and purity?
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., pyrazole methyl groups at 3,5-positions) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated [M+H] = 377.40) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Impurity 1 : Incomplete Fmoc deprotection (detected via LC-MS as a lower-mass species). Mitigated by optimizing piperidine treatment time .
- Impurity 2 : Diastereomers from racemization during coupling. Minimized by using low-temperature reactions and HOBt as an additive .
Q. What are the recommended handling and storage protocols?
- Storage : -20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group .
- Handling : Use PPE (gloves, goggles) due to acute toxicity (H302, H315) and avoid inhalation of dust .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling step involving the pyrazole-acetic acid moiety?
- Solvent Optimization : Replace DCM with DMF to enhance solubility of polar intermediates .
- Activation Strategy : Use COMU instead of EDC/HOBt for higher coupling efficiency (reported yield increase from 65% to 85%) .
- Temperature Control : Conduct reactions at 0°C to suppress racemization .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Acidic Conditions : Degradation observed at pH < 3 due to Fmoc cleavage (t = 2 hours at pH 2) .
- Basic Conditions : Stable in neutral to mild basic buffers (pH 7–9), but rapid decomposition occurs in strong bases (e.g., NaOH) .
- Thermal Stability : Decomposition starts at 150°C, confirmed by TGA .
Q. What computational methods are effective for designing structural analogs with improved properties?
- Reaction Path Search : Quantum chemical calculations (DFT) to predict activation barriers for Fmoc deprotection .
- Molecular Dynamics (MD) : Simulate interactions with proteolytic enzymes to identify steric hindrance sites for enhanced stability .
- Machine Learning : Train models on existing analogs (e.g., 3,5-difluorophenyl variants) to predict solubility and reactivity .
Q. How can contradictory analytical data (e.g., NMR vs. HRMS) be resolved?
- Case Example : A reported molecular ion [M+H] = 377.40 (HRMS) but unexpected NMR signals. Resolution:
Q. How do structural analogs (e.g., 3,5-difluorophenyl derivatives) compare in biological activity?
- Analog Comparison :
| Analog | Modification | Bioactivity (IC) |
|---|---|---|
| Parent | None | 10 µM |
| A | 3,5-diF | 2.5 µM (↑ 4x potency) |
| B | 2,4-diF | 15 µM (↓ 1.5x potency) |
- Mechanistic Insight : Fluorine substitution enhances target binding via hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
